N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide
Description
The compound N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide features a β-lactam (azetidinone) core substituted with an ethyl group at position 1, a methyl group at position 3, and a furan-2-yl moiety at position 2.
Properties
CAS No. |
91815-07-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[1-ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-19-14(13-10-7-11-22-13)17(2,16(19)21)18-15(20)12-8-5-4-6-9-12/h4-11,14H,3H2,1-2H3,(H,18,20) |
InChI Key |
NVTWEXWJXIXRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)(C)NC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Substitution Reactions: The azetidinone ring is then substituted with an ethyl group, a furan ring, and a methyl group through various substitution reactions.
Benzamide Formation: Finally, the benzamide group is introduced through an amidation reaction, where the azetidinone derivative reacts with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The benzamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Structural Analogues
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Core Structure : 1,3,4-Oxadiazole ring linked to a benzamide group.
- Substituents : Furan-2-yl at position 5 of the oxadiazole and a sulfamoyl group.
- Bioactivity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a mechanism distinct from fluconazole .
- Key Difference: The oxadiazole core replaces the azetidinone ring, altering electronic properties and likely influencing target binding.
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c)
- Core Structure : 1,3,4-Thiadiazole with a benzamide group.
- Substituents : Furan-2-yl-linked acrylamido moiety.
- Bioactivity : Tested for anticancer activity, with the furan group enhancing cell permeability and interaction with biological targets .
4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide
- Core Structure: Azetidinone ring with a benzamide group.
- Substituents : Chloro and substituted phenyl groups at position 2.
- Synthesis : Ultrasonic irradiation methods achieved higher yields (75–90%) and shorter reaction times (20–40 minutes) compared to conventional refluxing (50–70% yield, 4–6 hours) .
- Key Difference : Substitution patterns influence reactivity and bioavailability; chloro and phenyl groups may enhance hydrophobic interactions.
Biological Activity
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide is a complex organic compound characterized by its unique structural framework, which includes an azetidine core, a furan moiety, and a benzamide group. This combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, backed by diverse research findings and data.
Chemical Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 91815-07-5 |
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| Purity | NLT 98% |
The compound's structure is notable for its azetidine ring, which contributes to its potential biological activity, alongside the furan and benzamide functionalities that may enhance its pharmacological properties .
Antimicrobial Properties
Preliminary studies suggest that compounds with structural similarities to this compound exhibit a range of biological activities, including antimicrobial effects. For instance, derivatives containing furan moieties have been shown to possess significant antibacterial properties against various pathogens .
Enzyme Inhibition
The benzamide group in the compound is associated with enzyme inhibition, which is critical for therapeutic applications. Research indicates that similar compounds can act as enzyme inhibitors, potentially impacting metabolic pathways related to disease processes .
Antioxidant Activity
Compounds with furan structures are often linked to antioxidant activity. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Study on Structural Analogues
A comparative analysis of structurally similar compounds was conducted to evaluate their biological activities. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethylazetidine | Azetidine ring | Antimicrobial |
| 2-Acetylfuran | Furan moiety | Antioxidant |
| Benzamide | Amide group | Enzyme inhibitor |
| This compound | Azetidine + Furan + Benzamide | Enhanced biological activity |
This table highlights the potential for this compound to exhibit enhanced biological activity compared to simpler analogs due to its unique structural components .
Pharmacological Studies
Research published in peer-reviewed journals has explored the pharmacological implications of compounds similar to this compound. For example, studies have demonstrated that these compounds can modulate various biochemical pathways, influencing cell proliferation and apoptosis in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
